molecular formula C10H9ClN2O B1628675 1-Chloro-4-ethoxyphthalazine CAS No. 22378-29-6

1-Chloro-4-ethoxyphthalazine

Cat. No. B1628675
CAS RN: 22378-29-6
M. Wt: 208.64 g/mol
InChI Key: KQLFVZGMRLYYBY-UHFFFAOYSA-N
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Patent
US08957203B2

Procedure details

Sodium (33.8 mg, 1.470 mmol) was allowed to react with EtOH (10 mL), then 1,4-dichlorophthalazine (279 mg, 1.4 mmol) was added and the reaction mixture was refluxing for 30 min. The hot solution was filtered and evaporated. The crude product was purified by silica gel chromatography eluting with 20% ethyl acetate in hexane to give 200 mg of the crude product 1-chloro-4-ethoxyphthalazine. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.29-8.18 (m, 2H), 7.99-7.90 (m, 2H), 4.73 (q, J=7.1 Hz, 2H), 1.57 (t, J=7.2 Hz, 3H); MS: MS m/z 209.06 (M++1).
Quantity
33.8 mg
Type
reactant
Reaction Step One
Quantity
279 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([Cl:13])=[N:5][N:4]=1.[CH3:14][CH2:15][OH:16]>>[Cl:13][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([O:16][CH2:15][CH3:14])=[N:4][N:5]=1 |^1:0|

Inputs

Step One
Name
Quantity
33.8 mg
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
279 mg
Type
reactant
Smiles
ClC1=NN=C(C2=CC=CC=C12)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxing for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 20% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NN=C(C2=CC=CC=C12)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.